molecular formula C16H21Br2N3S B3059187 Leucomethylene Blue dihydrobromide CAS No. 951131-15-0

Leucomethylene Blue dihydrobromide

Cat. No. B3059187
M. Wt: 447.2 g/mol
InChI Key: JAUPSVVTGFBHTN-UHFFFAOYSA-N
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Description

Leucomethylene blue is a member of the class of phenothiazines . It is a second-generation tau protein aggregation inhibitor . It is also used as a broad spectrum reactive oxygen and nitrogen species (ROS, RNS) detecting fluorogenic probe .


Synthesis Analysis

Leucomethylene blue can be synthesized through various methods. One such method involves the reduction of methylene blue . Another method involves the modification of the N10-site of Leucomethylene blue . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

Leucomethylene blue is a 10H-phenothiazine in which the ring hydrogens at positions 3 and 7 have been replaced by dimethylamino groups . Under conditions of molecular crowding, leucomethylene blue can self-associate to produce dimers .


Chemical Reactions Analysis

Leucomethylene blue undergoes various chemical reactions. It is involved in the detection of reactive oxygen and nitrogen species (ROS, RNS) in biological systems . It also undergoes protonation equilibrium of the radical intermediate species formed after methylene blue receives the first electron .


Physical And Chemical Properties Analysis

Leucomethylene blue is chemically stable and undergoes an electrochemically reversible electron transfer . It is pH-dependent, making electron transfer susceptible to the acid-base chemistry of the environment .

Safety And Hazards

The administration of methylene blue, the oxidized form of leucomethylene blue, in humans has potential risks. The toxic effects of the application of methylene blue are dose-dependent and include serious symptoms such as hemolysis, methemoglobinemia, nausea and vomiting, chest pain, shortness of breath, and hypertension .

Future Directions

Leucomethylene blue has been widely used as a redox reporter in DNA-based electrochemical sensors and is the benchmark reporter used in electrochemical, aptamer-based sensors (E-ABs) . By expanding our understanding of the effect that monolayer chemistries have on methylene blue’s protonation rates and E-AB signaling, this work may serve the rational design of future sensors with tunable electron-transfer kinetics .

properties

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPSVVTGFBHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomethylene Blue dihydrobromide

CAS RN

951131-15-0
Record name Leucomethylene Blue dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-dimethylphenothiazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROMETHYLTHIONINE DIHYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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